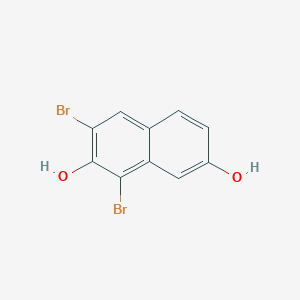

1,3-Dibromonaphthalene-2,7-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dibromonaphthalene-2,7-diol is a useful research compound. Its molecular formula is C10H6Br2O2 and its molecular weight is 317.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

1,3-Dibromonaphthalene-2,7-diol has been identified as a potential inhibitor of cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, and CYP2C9. This inhibition suggests its utility in drug metabolism studies and as a lead compound for developing new pharmaceuticals. Its ability to modulate enzyme activity can be crucial in understanding drug interactions and optimizing therapeutic regimens.

Antioxidant Properties

The compound's hydroxyl groups imply potential antioxidant properties, making it a candidate for research into its effects on oxidative stress-related diseases. Studies have indicated that compounds with similar structures exhibit significant antioxidant activity. This aspect could lead to applications in the development of nutraceuticals or supplements aimed at reducing oxidative damage.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its unique reactivity allows for various chemical transformations, including nucleophilic substitutions and oxidation reactions.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Bromination Positions | Hydroxyl Groups | Biological Activity |

|---|---|---|---|

| This compound | 1 & 3 | 2 | Significant CYP inhibition |

| 1,8-Dibromonaphthalene-2,7-diol | 1 & 8 | 2 | Varies; less studied |

| 3-Bromonaphthalene-2,7-diol | 3 | 2 | Reduced compared to dibromo |

| Naphthalene-2,7-diol | None | 2 | Baseline activity |

This comparison illustrates how variations in bromination affect both the chemical properties and biological activities of these compounds.

Case Study: Inhibition of CYP Enzymes

Research has demonstrated that this compound effectively inhibits CYP enzymes involved in drug metabolism. A study utilizing in vitro assays showed that this compound significantly reduced the activity of CYP1A2 by up to 70%, suggesting its potential as a therapeutic agent in managing drug interactions .

Case Study: Antioxidant Activity

Another study explored the antioxidant capacity of various naphthalene derivatives, including this compound. Results indicated that this compound exhibited a notable ability to scavenge free radicals in vitro, supporting its potential application in formulations aimed at combating oxidative stress.

化学反应分析

Bromination of Naphthalene-2,7-diol

The diol groups (at positions 2 and 7) act as strong activating groups, directing electrophilic bromination to adjacent positions. This reaction typically employs bromine (Br₂) in solvents like dichloromethane at elevated temperatures (230–250°C) . For example, bromination of naphthalene derivatives under these conditions selectively yields mono- or dibrominated products depending on stoichiometry.

Key Reaction Conditions :

-

Reagents : Br₂, dichloromethane

-

Temperature : 230–250°C

Use of N-Bromosuccinimide (NBS)

For controlled bromination, NBS in tetrahydrofuran (THF) can be employed. This method involves cooling to 0°C, slow addition of NBS, and heating to 60°C, as demonstrated in the bromination of 2,6-dihydroxynaphthalene . Adaptation of this protocol to naphthalene-2,7-diol could achieve selective bromination at positions 1 and 3.

Typical Protocol :

-

Dissolve naphthalene-2,7-diol in THF.

-

Cool to 0°C and slowly add NBS.

-

Heat to 60°C for 3 hours.

-

Quench with sodium thiosulfate and isolate the product.

Analytical Validation

The synthesized compound can be characterized using 1H NMR and melting point (m.p.) analysis :

-

1H NMR (CDCl₃) :

Methoxylation of Diol Groups

The hydroxyl groups in 1,3-dibromonaphthalene-2,7-diol can be methylated using methyl iodide (MeI) and a base like K₂CO₃ in DMF. This reaction typically proceeds under room temperature conditions for 24 hours, yielding a dimethoxy derivative.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MeI, K₂CO₃ | DMF | RT | 24 h | 99% |

Fluorination

Bromine atoms in the compound can be replaced by fluorine using n-BuLi and NFSI (N-fluoropyridinium triflate). The reaction involves cooling to –78°C, followed by quenching with saturated NH₄Cl. This method is effective for transforming brominated aromatic systems.

Key Steps :

属性

分子式 |

C10H6Br2O2 |

|---|---|

分子量 |

317.96 g/mol |

IUPAC 名称 |

1,3-dibromonaphthalene-2,7-diol |

InChI |

InChI=1S/C10H6Br2O2/c11-8-3-5-1-2-6(13)4-7(5)9(12)10(8)14/h1-4,13-14H |

InChI 键 |

MIJPDPYOWGHHNW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=C(C(=C(C=C21)Br)O)Br)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。